4-Methoxy-5-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-8-6(5)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISPSUQMACRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309767 | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-12-2 | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17758-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy 5 Methylpyrimidine and Its Key Precursors
Direct Synthesis Approaches
Direct synthesis focuses on constructing the 4-methoxy-5-methylpyrimidine molecule, often through nucleophilic substitution on a pre-existing pyrimidine (B1678525) ring or by building the heterocyclic ring from acyclic precursors.
Nucleophilic Substitution Reactions of Halogenated Pyrimidines
A primary and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, most commonly 4-chloro-5-methylpyrimidine (B1314200). This reaction involves the displacement of the chlorine atom at the 4-position by a methoxy (B1213986) group.
The reaction is typically carried out by treating 4-chloro-5-methylpyrimidine with sodium methoxide (B1231860) (NaOMe). The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being effective as they stabilize the transition state of the SNAr mechanism. A modified approach uses acetonitrile (B52724) (MeCN) as the solvent and potassium carbonate (K₂CO₃) as a base to enhance the nucleophilicity of the methoxide. This method allows for selective mono-substitution, even when starting from a di-halogenated precursor like 2,4-dichloro-5-methylpyrimidine, as the second chloro group remains inert under the specified conditions.
Table 1: Nucleophilic Substitution for this compound Synthesis
| Precursor | Reagents | Solvent | Temperature | Time | Yield |
| 4-Chloro-5-methylpyrimidine | Sodium Methoxide (NaOMe) | DMSO | 55-60°C | 8 hours | 85-90% |
| 2,4-Dichloro-5-methylpyrimidine | Sodium Methoxide (NaOMe), K₂CO₃ | Acetonitrile (MeCN) | 80°C | 4-6 hours | 88-92% |
Ring-Forming Condensation Strategies for Pyrimidine Core Construction
The fundamental pyrimidine ring system can be constructed through various condensation reactions. wikipedia.org These methods typically involve the cyclization of a three-carbon dielectrophilic component with a compound containing an N-C-N moiety. wikipedia.orgnih.gov
One classic method is the Pinner pyrimidine synthesis , which involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone, usually in the presence of an acid catalyst. slideshare.net For a 5-methylpyrimidine (B16526) core, a suitably substituted β-dicarbonyl compound would be required. The mechanism proceeds through protonation, nucleophilic attack, dehydration, and finally deprotonation to form the aromatic pyrimidine ring. slideshare.net
Another general approach is the reaction of β-dicarbonyl compounds with urea (B33335) to produce 2-pyrimidinones or with guanidine (B92328) to yield 2-aminopyrimidines. wikipedia.orgnih.gov These intermediates can then be further functionalized to obtain the desired this compound. For instance, the synthesis of 4-methylpyrimidine (B18481) can be achieved through the condensation of 4,4-dimethoxy-2-butanone (B155242) with formamide. wikipedia.org These ring-forming strategies are versatile and allow for the introduction of various substituents onto the pyrimidine scaffold from the outset. mdpi.com
Functionalization Strategies and Transformations
Functionalization strategies involve modifying a pre-existing pyrimidine ring to introduce or alter substituents. These transformations are crucial for preparing the necessary precursors for the synthesis of this compound and other derivatives.
Introduction and Interconversion of Halogen Substituents
Halogenated pyrimidines are key intermediates in pyrimidine chemistry due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions. publish.csiro.au
Chlorination: The most common method for synthesizing the precursor 4-chloro-5-methylpyrimidine is the chlorination of 4-hydroxy-5-methylpyrimidine (B101695) (which exists in tautomeric equilibrium with 5-methylpyrimidin-4(3H)-one). This transformation is typically achieved by treating the pyrimidinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in a solvent such as toluene (B28343) under heating. The addition of a base like triethylamine (B128534) (TEA) can be used to scavenge the HCl produced, driving the reaction to completion and achieving high yields of 90–96%. Similarly, 2,4-dichloropyrimidine (B19661) can be synthesized from uracil (B121893) using POCl₃. chemicalbook.com
Bromination: The introduction of bromine, particularly at the electron-rich 5-position of the pyrimidine ring, can be accomplished using reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂). publish.csiro.auresearchgate.net A simple method for the bromination of pyrimidines at position 5 involves the use of common inorganic salts at room temperature, which is a milder alternative to more aggressive traditional methods. publish.csiro.auresearchgate.net The presence of activating groups on the pyrimidine ring facilitates this electrophilic substitution. publish.csiro.au
Table 2: Halogenation of Pyrimidine Derivatives
| Substrate | Reagent | Product | Conditions | Yield |
| 4-Hydroxy-5-methylpyrimidine | POCl₃, Triethylamine | 4-Chloro-5-methylpyrimidine | Toluene, 100–160°C, 2–6 h | 90-96% |
| 5-Iodo-2,6-dimethylpyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | 110°C, 2 h | 78% chemicalbook.com |
| Pyrimidines (general) | N-Bromosuccinimide (NBS) | 5-Bromopyrimidines | Room temp. to 100°C | Varies publish.csiro.auresearchgate.net |
N-Alkylation Pathways Utilizing Pyrimidine Derivatives
N-alkylation of pyrimidines is a significant reaction for producing a wide array of derivatives, including acyclic nucleoside analogues with potential biological activity. la-press.orgclockss.org This process involves attaching an alkyl group to one of the nitrogen atoms in the pyrimidine ring.
Various methods have been developed to achieve N-alkylation. Direct alkylation can be performed using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. la-press.orgresearchgate.net Phase-transfer catalysis (PTC) has also been successfully applied, offering an efficient method for N-alkylation reactions, sometimes even in the absence of a solvent. clockss.org Microwave-assisted synthesis provides a rapid and efficient alternative, often leading to high yields and selectivities in shorter reaction times. clockss.orgresearchgate.net For instance, N-alkylation of adenine (B156593) and 6-amino-2-thiouracil (B86922) has been effectively carried out using microwave irradiation. clockss.org Another approach involves the one-pot N-alkylation of nucleobases from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm) and a base in refluxing DMF. miami.edu
Table 3: N-Alkylation Methods for Pyrimidine Derivatives
| Pyrimidine Substrate | Alkylating Agent | Method/Catalyst | Conditions | Product Type |
| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | Acetone, rt, 24 h | N1-alkylated pyrimidinone la-press.org |
| Adenine / 6-Amino-2-thiouracil | Alkyl Halides | Microwave (solvent-free) | Varies | N-alkylated derivatives clockss.org |
| N1-substituted pyrimidines | Alkyl Halides | Cs₂CO₃ / TBAB | MeCN, rt | 1,3-dialkylpyrimidines researchgate.net |
| Pyrimidines | Alcohols | TsIm / K₂CO₃ / Et₃N | DMF, reflux | N-alkyl nucleobases miami.edu |
| Pyrimidines | Alkylating Agents | AS@HTC (heterogeneous catalyst) | Acetonitrile, 80°C, 12 h | N1-alkylated pyrimidines ias.ac.in |
Conversion of Hydroxy Groups to Fluoro Groups in Pyrimidinones
The synthesis of fluorinated pyrimidines is of significant interest due to the unique properties conferred by the fluorine atom. While direct conversion of a hydroxyl group in a pyrimidinone to a fluoro group is challenging, several strategies exist to produce fluoropyrimidines. researchgate.net
The most common approaches involve the transformation of other halogenated pyrimidines, a process known as transhalogenation. researchgate.net For example, a chloropyrimidine can be converted to a fluoropyrimidine using a fluoride (B91410) salt. Another established method is the diazotization of an appropriate aminopyrimidine, followed by a Schiemann-type reaction. researchgate.net
A more direct, though less common, approach involves the displacement of a hydroxyl group. researchgate.net However, a more innovative strategy for constructing the 4-fluoropyrimidine (B1342711) core directly is through the heterocyclization of gem-bromofluorocyclopropanes, which are treated with nitrosating or nitrating agents to form 4-fluoropyrimidine N-oxides. These intermediates can then be reduced with reagents like PCl₃ to yield the desired 4-fluoropyrimidines. researchgate.net This method provides a direct route to the 4-fluoropyrimidine system without relying on the modification of a pre-formed ring. researchgate.net
Generation of Pyrimidine N-Oxides and Subsequent Rearrangement Products
The N-oxidation of pyrimidines opens up alternative pathways for their functionalization. The reaction of a pyrimidine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield the corresponding N-oxide. However, the pyrimidine ring is generally less susceptible to N-oxidation compared to other diazines and can undergo side reactions like ring-opening or decomposition, often leading to poor yields cdnsciencepub.com.
For an unsymmetrical substrate like this compound, oxidation can potentially occur at either nitrogen atom (N1 or N3). The regiochemical outcome is dictated by the electronic effects of the substituents. Strongly activating, para-directing groups, such as a methoxy group, preferentially direct oxidation to the para nitrogen. In contrast, weaker activating groups like methyl are primarily ortho-directing cdnsciencepub.com. In the case of 4-methoxypyrimidine, N-oxidation has been reported cdnsciencepub.com. The presence of both a methoxy and a methyl group on the ring influences the site of oxidation, which can be a challenge to control.
A significant application of pyrimidine N-oxides is their use in rearrangement reactions, such as the Boekelheide rearrangement. This reaction typically involves treating the N-oxide with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to the introduction of a functionalized substituent. For instance, this rearrangement can furnish 4-acetoxymethyl- or 4-hydroxymethyl-substituted pyrimidines, providing a valuable synthetic handle for further elaboration thieme-connect.com. A 2-selective C-H amination reaction has also been reported to proceed through a pyrimidine N-oxide intermediate nih.gov.
Table 1: General Conditions for Pyrimidine N-Oxide Formation and Rearrangement
| Reaction Step | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA), Acetonitrile | 60-65 °C | Pyrimidine N-Oxide | cdnsciencepub.com |
| Boekelheide Rearrangement | Acetic Anhydride | Heating | 4-Acetoxymethyl-pyrimidine | thieme-connect.com |
Site-Selective Functionalization of Pyrimidine Ring
Direct and selective C-H functionalization of the pyrimidine ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. The pyrimidine nucleus has multiple, electronically distinct carbon atoms, making site-selectivity a significant challenge.
A recently developed synthetic platform enables the highly C2-selective amination of pyrimidines. This method proceeds through the formation of a pyrimidinyl iminium salt intermediate, which can then be converted in situ to a variety of amine products nih.govacs.orgresearchgate.net. This approach is notable for its compatibility with a wide array of sensitive functional groups and its ability to generate complex aminopyrimidines with high selectivity nih.gov. The mechanism-based design of the reagents is crucial for controlling the regioselectivity, overcoming the challenge that other methods, like Minisci-type reactions, often provide mixtures of regioisomers or favor functionalization at the C4 position nih.gov.
Another sophisticated strategy involves a deconstruction-reconstruction sequence. In this approach, pyrimidines are transformed into N-arylpyrimidinium salts, which can be cleaved to form a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions, effectively diversifying the original pyrimidine core into other heterocyclic systems nih.gov. This method allows for functionalization at positions that are otherwise difficult to access.
Table 2: Comparison of Site-Selective Functionalization Strategies for Pyrimidines
| Method | Position Selectivity | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Enthalpy-Controlled Amination | C2-Selective | Pyrimidinyl Iminium Salt | High selectivity, broad functional group tolerance. | nih.gov, acs.org, researchgate.net |
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on advanced techniques that improve efficiency, sustainability, and molecular complexity. Multicomponent reactions and solid-phase synthesis represent two powerful strategies that have been applied to the construction of pyrimidine libraries.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly attractive for their atom economy and ability to rapidly generate molecular diversity acs.orgthieme-connect.com.
A notable example is a sustainable, iridium-catalyzed multicomponent synthesis of highly substituted pyrimidines from amidines and up to three different alcohol molecules acs.orgorganic-chemistry.org. This process is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts organic-chemistry.org. The PN5P–Ir pincer complexes are particularly efficient catalysts for this transformation acs.org. This methodology allows for the assembly of unsymmetrically and fully substituted pyrimidines, which would be challenging to prepare via traditional stepwise methods. The applicability of this method has been demonstrated in the synthesis of a wide range of pyrimidines with yields up to 93% acs.orgthieme-connect.com. While not directly reported for this compound itself, the principles could be applied to construct its core structure from appropriately chosen alcohol and amidine building blocks.
Table 3: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis
| Catalyst | Reactants | Key Steps | Byproducts | Advantages | Reference |
|---|
Solid-Phase Organic Synthesis Approaches for Pyrimidine Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of related compounds, streamlining purification by immobilizing the substrate on a solid support (resin) while reagents and byproducts are washed away after each step acs.orgnih.gov.
Numerous strategies have been developed for the solid-phase synthesis of pyrimidine derivatives. These approaches can be broadly classified by how the pyrimidine ring is constructed or functionalized on the resin acs.org. For instance, a common method involves anchoring a pre-formed pyrimidine, such as a chloropyrimidine, to a resin like p-nitrophenyl carbonate Wang resin acs.org. Subsequent nucleophilic aromatic substitution reactions can be performed to introduce diversity.
Alternatively, the entire pyrimidine ring can be constructed on the solid support. One such strategy involves the reaction of a resin-bound building block with reagents in solution to form the heterocyclic ring acs.org. For example, tetrasubstituted pyrimidines have been synthesized by treating a Merrifield resin with dihydropyrimidine-2-thiones, followed by aromatization and reaction with various nucleophiles acs.org. The use of microwave heating can significantly accelerate reaction times in solid-phase synthesis nih.gov. SPOS has been successfully employed to create libraries of not only simple pyrimidines but also fused systems like pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines researchgate.netnih.gov.
Table 4: Resins Used in Solid-Phase Synthesis of Pyrimidines
| Resin Type | Linkage Strategy | Application Example | Reference |
|---|---|---|---|
| Merrifield Resin | Attachment of dihydropyrimidine-2-thiones | Synthesis of tetrasubstituted pyrimidines. | acs.org |
| Wang Resin | Immobilization of 4-amino-6-chloro-2-methylpyrimidine | Synthesis of diamino-substituted pyrimidines. | acs.org |
Reaction Chemistry and Mechanisms of 4 Methoxy 5 Methylpyrimidine
Reactivity Profiles
The reactivity of the 4-Methoxy-5-methylpyrimidine ring is dictated by the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at the 4-position and a weakly electron-donating methyl group (-CH₃) at the 5-position. These substituents influence the electron density of the aromatic system, thereby directing its behavior in various chemical reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions activated by a good leaving group. The synthesis of this compound itself serves as a prime example of its involvement in nucleophilic aromatic substitution. In a common preparative method, the compound is formed by the reaction of 4-chloro-5-methylpyrimidine (B1314200) with sodium methoxide (B1231860) (NaOMe). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces the chloride ion on the pyrimidine ring.
General statements indicate that the methoxy group of this compound can also be displaced by other nucleophiles, allowing for further functionalization of the pyrimidine scaffold.
Electrophilic Aromatic Substitution
While pyrimidines are generally resistant to electrophilic attack due to the electron-withdrawing nature of the two ring nitrogens, the activating groups on this compound can facilitate such reactions. The electron-donating methoxy group at the C4 position is expected to activate the ring for electrophilic substitution, particularly at the C6 position, which is para to the methoxy group. The methyl group at C5 provides minor steric hindrance to the adjacent C6 position. However, specific, documented examples of electrophilic substitution reactions performed on this compound are not detailed in the available research.
Table 1: Substitution Reactions of the this compound System
| Reaction Type | Reactant(s) | Reagent | Product | Mechanism | Source(s) |
| Nucleophilic Substitution | 4-Chloro-5-methylpyrimidine | Sodium Methoxide (NaOMe) in DMSO | This compound | SNAr | |
| Electrophilic Substitution | This compound | Electrophile (e.g., Br₂) | Predicted: 6-Bromo-4-methoxy-5-methylpyrimidine | EAS (Predicted) |
Oxidation Reactions of the Pyrimidine Scaffold
The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. This compound can be oxidized using strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, to yield the corresponding pyrimidine N-oxides. The presence of electron-donating groups, like the methoxy group, generally increases the reactivity of the pyrimidine ring towards N-oxidation. cdnsciencepub.com In studies of similarly substituted pyrimidines, oxidation tends to occur at the nitrogen atom that is para to the electron-donating substituent. cdnsciencepub.com This suggests that for this compound, oxidation is most likely to occur at the N-3 position.
Table 2: Oxidation Reactions of this compound
| Reaction Type | Reagent(s) | Product | Source(s) |
| N-Oxidation | Potassium permanganate or Chromium trioxide | This compound N-oxide |
Reactions with Reactive Radical Species (e.g., Hydroxyl Radicals)
While studies have been conducted on the reaction of hydroxyl radicals with various substituted pyrimidines, including isomers and related methoxy-methyl-pyrimidines, specific research detailing the reaction of this compound with hydroxyl radicals or other radical species was not found in the surveyed literature. researchgate.netacs.orgias.ac.inresearchgate.net
Mechanistic Investigations
Mechanistic studies provide insight into the specific pathways and rates of chemical transformations.
Elucidation of Reaction Pathways and Intermediates
The primary reaction pathway elucidated for this system is the Nucleophilic Aromatic Substitution (SNAr) mechanism involved in its synthesis. The reaction of 4-chloro-5-methylpyrimidine with sodium methoxide proceeds through a well-established two-step process:
Addition of the Nucleophile: The methoxide ion (⁻OCH₃) attacks the carbon atom bearing the chlorine leaving group (C4), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻) to restore the aromaticity of the ring, resulting in the final product, this compound.
The use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is crucial as it effectively solvates the cation (Na⁺) while leaving the nucleophile (⁻OCH₃) relatively free and highly reactive, thereby facilitating the reaction and stabilizing the charged transition state.
Kinetic Studies of Substitution and Transformation Reactions
Detailed kinetic studies, including reaction rates and activation energies, for the substitution and transformation reactions of this compound are not available in the reviewed scientific literature.
Cross-Coupling and Coupling Reactions of this compound
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are fundamental in the synthesis of complex molecules from simpler starting materials. For a substituted pyrimidine like this compound, cross-coupling reactions provide a powerful tool for further functionalization of the pyrimidine ring, enabling the creation of a wide array of derivatives with potential applications in various fields of chemical research. The reactivity of the pyrimidine core is influenced by the electronic properties of its substituents, with the methoxy and methyl groups of this compound playing a significant role in directing the outcomes of these reactions.
To undergo common cross-coupling reactions such as Suzuki, Heck, or Sonogashira, this compound typically first needs to be halogenated. A chlorine atom, for instance, can be introduced at the 4-position by treating the corresponding 4-hydroxy-5-methylpyrimidine (B101695) with phosphorus oxychloride (POCl₃). This yields 4-chloro-5-methylpyrimidine, which is more reactive and suitable for various palladium-catalyzed cross-coupling reactions. The chlorine atom acts as a leaving group, facilitating the coupling process.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgtcichemicals.com This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl compounds, conjugated alkenes, or styrenes. libretexts.orgtcichemicals.com
The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst undergoes oxidative addition with the organohalide (e.g., a halogenated derivative of this compound). libretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. rsc.org Finally, the newly formed organic compound is expelled from the palladium complex through reductive elimination, regenerating the palladium(0) catalyst. libretexts.org
While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar pyrimidine systems provides a strong indication of its potential in Suzuki-Miyaura coupling. For instance, chloro-pyrimidines are known to react with various arylboronic acids.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 4-Methoxyphenylboronic acid | Pd catalyst (0.01 mol%) | - | Toluene (B28343) | Methyl 2-(4-methoxyphenyl)-6-methylpyrimidine-4-carboxylate | 89 | scispace.com |
| 4-Chloro-2-(methylthio)pyrimidine | 2,6-Dimethylphenylboronic acid | Pd catalyst (0.1 mol%) | - | - | 4-(2,6-Dimethylphenyl)-2-(methylthio)pyrimidine | 99 | scispace.com |
| 5-Chloropyridin-2-amine | 6-Methoxypyridin-3-ylboronic acid | Pd catalyst | - | - | 5-(6-Methoxypyridin-3-yl)pyridin-2-amine | 97 | scispace.com |
Heck Reaction
The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide (or triflate) with an alkene. mdpi.com This reaction is a key method for the synthesis of substituted alkenes through the formation of a new carbon-carbon bond at a vinylic position. mdpi.com
The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination releases the final product, and the resulting palladium hydride species is then reduced back to Pd(0) in the presence of a base, completing the cycle. libretexts.org The reaction is typically carried out in polar aprotic solvents like DMF or NMP. mdpi.com
The application of the Heck reaction to pyrimidine derivatives allows for the introduction of vinyl groups onto the heterocyclic ring. While specific data for this compound is scarce, the general reactivity of halo-pyrimidines in Heck reactions is well-established.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Aryldiazonium salt | Cyclopropanated pyrrole | Pd(dba)₂ | NaOAc | MeCN | 1,2-Dihydropyridine derivative | 65-99 | chemrxiv.org |
| Iodobenzene | Styrene | Palladium(II) acetate | - | - | Stilbene | 74 | uni-muenchen.de |
| 2-Chloro acetamides | Olefins | Palladium catalyst | - | - | Substituted acetamides | - | researchgate.net |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly valuable for the synthesis of substituted alkynes and has found broad application in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction conditions are generally mild, often conducted at room temperature in the presence of a base like triethylamine (B128534). wikipedia.orgacs.org
The catalytic cycle for the Sonogashira reaction involves both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org Pyridine and pyrimidine structures have been noted for their good complexation properties with palladium, making them suitable substrates for Sonogashira couplings. wikipedia.org
This reaction would enable the introduction of an alkynyl group onto the this compound scaffold, significantly expanding its synthetic utility.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Iodoarene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | None | [TBP][4EtOV] (ionic liquid) | Arylacetylene | 72-99 | nih.gov |
| 2-Bromo-6-methylpyridine | 1-Ethynyl-3-methoxybenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine (MMPEP) | 93 | nih.gov |
| 4-Bromo-2-methylthiazole | 3-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 2-Methyl-4-(pyridin-3-ylethynyl)thiazole (MTEP) | 8 (conversion) | nih.gov |
Theoretical and Computational Studies of 4 Methoxy 5 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the structural and electronic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) is a widely used and accurate method. yyu.edu.tr Researchers typically employ functionals like B3LYP combined with a basis set, such as 6-31G(d,p) or 6-311++G(**), to achieve a reliable balance between accuracy and computational cost. nih.govyyu.edu.tr For example, a study on 2-amino-4-methoxy-6-methyl pyrimidine utilized both Hartree-Fock (HF) and DFT (B3LYP) methods with various basis sets to calculate optimized geometric parameters. iosrjournals.org A similar approach would be necessary to determine the precise bond lengths and angles for 4-Methoxy-5-methylpyrimidine.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides insight into its reactivity, stability, and spectroscopic behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more likely to be reactive. For various pyrimidine derivatives, Time-Dependent DFT (TD-DFT) is often used to calculate these orbital energies. nih.govresearchgate.net This analysis would be crucial for understanding the potential reactivity of this compound.
Charge Distribution and Molecular Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP surface illustrates regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). DFT calculations are used to generate these surfaces, which are essential for understanding intermolecular interactions. For this compound, the MEP would highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group as regions of negative potential.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR (¹H and ¹³C) chemical shifts. nih.gov Similarly, theoretical vibrational frequencies (FT-IR and Raman spectra) are calculated and often scaled to better match experimental results. nih.govresearchgate.net TD-DFT can be employed to predict the UV-visible absorption spectra. nih.gov Such theoretical predictions for this compound would be invaluable for its characterization.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can gain profound insights into the dynamics, kinetics, and thermodynamics that govern the transformation of reactants into products. This theoretical approach is crucial for understanding complex reaction pathways, rationalizing experimental observations, and designing new synthetic strategies. For a molecule like this compound, computational modeling can elucidate how the interplay of its structural and electronic features dictates its reactivity. The following sections delve into specific computational methodologies used to model the reaction mechanisms relevant to this pyrimidine derivative.
Transition State Analysis and Reaction Energetics
A cornerstone of understanding reaction kinetics through computational means is the analysis of the transition state. A transition state is a specific, short-lived configuration of atoms at the highest point of energy along a reaction coordinate, representing the "point of no return" between reactants and products. masterorganicchemistry.comnih.gov The study of these fleeting structures, which exist for mere femtoseconds, is essential for determining the feasibility and rate of a chemical reaction. masterorganicchemistry.comnih.gov
Transition state analysis involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the geometry and, most importantly, the energy of the transition state. researchgate.netacs.org The energy difference between the reactants and the transition state is known as the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). wuxiapptec.com According to Transition State Theory (TST), this energy barrier is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. researchgate.netwuxiapptec.com
A practical example involving a precursor to this compound is its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction. In a common protocol, 4-chloro-5-methylpyrimidine (B1314200) is treated with sodium methoxide (B1231860). The reaction proceeds through a high-energy transition state, often conceptualized as a Meisenheimer complex, where the nucleophile has added to the pyrimidine ring, temporarily disrupting its aromaticity. Computational models can show that polar aprotic solvents, such as DMSO, facilitate this mechanism by stabilizing the charged transition state, thereby lowering the activation energy and increasing the reaction rate.
While specific transition state calculations for many reactions of this compound are not broadly documented, studies on closely related pyrimidine systems provide a clear blueprint for the methodology. For instance, research on the reaction of hydroxyl radicals with various substituted pyrimidines has utilized DFT methods (e.g., B3LYP) and the Polarizable Continuum Model (PCM) to simulate the aqueous solvent effect. researchgate.net These calculations established that OH addition to the pyrimidine ring is kinetically and thermodynamically favored over other potential reactions. researchgate.net The computed Gibbs free energies of activation (ΔG‡) using TST can accurately predict the most likely points of radical attack, demonstrating the predictive power of transition state analysis. researchgate.net
Table 1: Illustrative Computational Energetics for OH Radical Addition to a Pyrimidine Ring This table is based on data from related pyrimidine systems and demonstrates the type of information generated from transition state analysis.
| Reaction Site | Type of Reaction | Computational Method | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| C5-Position | Radical Addition | B3LYP/6-31+G(d,p) | 1.72 |
| C6-Position | Radical Addition | B3LYP/6-31+G(d,p) | Higher than C5 addition |
| Methyl Group | H-Abstraction | B3LYP/6-31+G(d,p) | Significantly higher than radical addition |
Source: Data adapted from computational studies on substituted pyrimidines. researchgate.net
Prediction of Reaction Selectivity and Pathway Preferences
When a reaction can potentially yield multiple products, predicting the outcome—a property known as selectivity—is a significant challenge in synthetic chemistry. Computational modeling offers a robust solution by mapping out and evaluating competing reaction pathways. acs.orgnih.gov By calculating the activation energies for each possible route, chemists can predict which pathway is kinetically favored. osti.gov The pathway with the lowest Gibbs free energy of activation will be the fastest and, therefore, will lead to the major product under kinetic control. acs.orgosti.gov
This predictive capability has been demonstrated in complex organic reactions. For example, a cooperative theoretical and experimental study on keteniminium reactivity investigated the competition between a Claisen-type rearrangement and a (2+2) cyclization. acs.org DFT calculations revealed a very small energy difference between the transition states of the two competing pathways, explaining the observed product mixture. acs.org Furthermore, the modeling correctly predicted that the product ratio was dependent on the concentration of the base used in the reaction, showcasing how computational analysis can rationalize the influence of reaction conditions on pathway preferences. acs.org
Computational methods are adept at predicting various forms of selectivity:
Chemoselectivity: Differentiating between different functional groups.
Regioselectivity: Determining the position of a chemical bond formation or cleavage.
Enantioselectivity: Predicting the preferential formation of one enantiomer over another.
Advanced computational protocols, combining methods like molecular docking and molecular dynamics simulations, have been successfully used to predict the enantioselectivity of enzymes. nih.gov In studies of ω-transaminases, which produce chiral amines, simulations can identify the near-attack conformations that lead to the product. nih.gov The frequency of these conformations during the simulation correlates with the experimentally observed enantiomeric excess, providing a powerful tool for predicting the substrate scope and selectivity of biocatalysts. nih.gov While not applied directly to this compound in the available literature, these methodologies are fully applicable to predicting its behavior in chiral environments or complex reaction schemes.
Table 2: Application of Computational Modeling in Predicting Reaction Selectivity
| Type of Selectivity | Computational Approach | Predicted Outcome | Illustrative System Example |
| Regioselectivity | Comparison of ΔG‡ for attack at different sites | Identification of the most favorable position for a reaction. | OH radical addition to pyrimidine rings researchgate.net |
| Pathway Preference | Calculation of energy profiles for competing mechanisms | Determination of the major product in reactions with multiple possible outcomes. | Keteniminium (2+2) cyclization vs. Claisen rearrangement acs.org |
| Enantioselectivity | Molecular docking combined with molecular dynamics simulations | Quantitative prediction of enantiomeric excess (ee%). | ω-Transaminase catalyzed amine synthesis nih.gov |
Advanced Spectroscopic Characterization of 4 Methoxy 5 Methylpyrimidine
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of 4-Methoxy-5-methylpyrimidine.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the pyrimidine (B1678525) ring, the methyl group, and the methoxy (B1213986) group. The spectrum for the related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP), has been recorded in the 4000–450 cm⁻¹ range. nih.gov Based on studies of analogous pyrimidine derivatives, the key vibrational modes for this compound are expected in specific regions of the infrared spectrum. nih.govresearchgate.net
The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methyl and methoxy groups are typically observed in the 3150-2850 cm⁻¹ range. researchgate.net The pyrimidine ring stretching vibrations, which are fundamental to identifying the core structure, usually appear between 1600 cm⁻¹ and 1350 cm⁻¹. The C-O stretching vibrations associated with the methoxy group are also a key diagnostic feature.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FTIR spectroscopy, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or inactive in the infrared spectrum. The FT-Raman spectrum of AMMP has been recorded between 4000 and 100 cm⁻¹. nih.gov For this compound, the FT-Raman spectrum is particularly useful for observing the symmetric vibrations of the pyrimidine ring and the non-polar bonds, which often yield strong Raman signals. The combination of both FTIR and FT-Raman data allows for a more complete and reliable assignment of the compound's fundamental vibrational modes. nih.govsigmaaldrich.cn
Vibrational Mode Assignment and Analysis
A comprehensive understanding of the vibrational spectra is achieved through the detailed assignment of each observed band to a specific molecular motion. This process is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov The analysis involves comparing the experimental FTIR and FT-Raman data with the calculated values. tandfonline.com
For this compound, the vibrational modes can be categorized as follows:
Pyrimidine Ring Vibrations: These include ring stretching, in-plane, and out-of-plane bending modes. The ring breathing mode is a notable symmetric vibration often observed in the Raman spectrum. acs.org
Methyl Group Vibrations: The methyl (CH₃) group exhibits symmetric and asymmetric stretching, as well as deformation (scissoring, wagging, twisting) and rocking modes. Methyl rocking modes are typically found in the 1070–1010 cm⁻¹ region. researchgate.net
Methoxy Group Vibrations: The methoxy (O-CH₃) group is identified by its characteristic C-O stretching vibrations and the vibrations of its methyl component.
The table below summarizes the expected vibrational modes and their typical frequency ranges based on analyses of similar pyrimidine compounds. nih.govresearchgate.netmdpi.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretching (Aromatic & Aliphatic) | 3150 - 2850 | FTIR / FT-Raman |
| Pyrimidine Ring Stretching | 1600 - 1350 | FTIR / FT-Raman |
| CH₃ Asymmetric/Symmetric Deformation | 1470 - 1410 | FTIR |
| C-O-C Asymmetric/Symmetric Stretching | 1280 - 1000 | FTIR |
| CH₃ Rocking Modes | 1150 - 1010 | FTIR / FT-Raman |
| Ring Breathing Mode | ~1000 | FT-Raman |
| Ring Bending (Out-of-Plane) | 900 - 650 | FTIR |
This table is generated based on data from analogous compounds and theoretical calculations.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. hnue.edu.vn For molecules like this compound, the primary chromophore is the pyrimidine ring, which contains π electrons and non-bonding (n) electrons on the nitrogen atoms.
The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Conjugation within the pyrimidine ring system leads to these transitions. hnue.edu.vn
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from a nitrogen atom's lone pair) to a π* antibonding orbital. hnue.edu.vndu.edu.eg
Theoretical studies on the related compound AMMP, using Time-Dependent DFT (TD-DFT), have been performed to calculate the theoretical UV-visible spectrum and analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which confirm that charge transfer occurs within the molecule. nih.gov For this compound, the electronic transitions are expected to fall within the typical UV range for pyrimidine derivatives. researchgate.net
| Transition Type | Expected Wavelength Range (nm) | Intensity |
| π → π | 200 - 280 | High |
| n → π | 270 - 330 | Low |
This table provides estimated values based on general principles of UV-Vis spectroscopy and data for related pyrimidine compounds.
Structural Elucidation via X-ray Crystallography
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. patnawomenscollege.in While a specific crystal structure for this compound is not detailed in the provided search results, the structures of several closely related pyrimidine derivatives have been determined, demonstrating the utility of this technique. researchgate.netiucr.orgnih.gov
For instance, the crystal structure of a derivative containing a 6-methoxy-5-methylpyrimidine moiety has been characterized. researchgate.netiucr.org Such an analysis for this compound would yield precise measurements of:
The planarity of the pyrimidine ring.
The bond lengths of C-C, C-N, C-O, and C-H bonds.
The bond angles within the ring and involving the substituents.
The torsion angle describing the orientation of the methoxy group relative to the pyrimidine ring.
Intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.
The table below lists the types of structural parameters that would be obtained from an X-ray crystallographic study.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The crystal's symmetry elements. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-N, C-C, C-O). |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles defining molecular conformation. |
| Crystal Packing | The arrangement of molecules relative to each other in the solid state. |
This table describes the data categories obtainable through X-ray crystallography.
Coordination Chemistry of 4 Methoxy 5 Methylpyrimidine and Its Derivatives
Ligand Properties and Coordination Modes of Pyrimidine-based Ligands
Pyrimidine (B1678525) is a six-membered heterocyclic molecule with two nitrogen atoms at positions 1 and 3. uobaghdad.edu.iq These nitrogen atoms possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. Pyrimidine-based ligands can exhibit several coordination modes:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms.
Bidentate Chelating Coordination: While less common for the pyrimidine ring itself without suitably positioned side arms, derivatives can be designed to chelate.
Bridging Coordination: The two nitrogen atoms can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, the presence of other ligands, and the substituents on the pyrimidine ring. scielo.org.conih.gov For instance, Schiff bases derived from pyrimidines are a well-studied class of polydentate ligands capable of forming stable complexes with various geometries. researchgate.net
Formation of Metal Complexes
The synthesis of transition metal complexes with pyrimidine-based ligands typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent like ethanol, methanol, or dimethylformamide (DMF). uobaghdad.edu.iq The resulting solid complexes can be isolated by filtration and purified by recrystallization.
A general synthetic route can be represented as: MCl₂ + 2L → [M(L)₂Cl₂] (where M = Co(II), Ni(II), Cu(II), Zn(II); L = pyrimidine-based ligand)
Characterization of these complexes is performed using a suite of analytical techniques:
Elemental Analysis (C, H, N, S): Confirms the stoichiometry of the complex. uobaghdad.edu.iq
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides evidence of coordination. A shift in the C=N stretching vibration of the pyrimidine ring to a different frequency in the complex spectrum compared to the free ligand indicates the involvement of the nitrogen atom in bonding with the metal ion. The appearance of new bands at lower frequencies can be assigned to M-N stretching vibrations.
UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in proposing the coordination geometry. uobaghdad.edu.iq
Magnetic Susceptibility Measurements: Helps to determine the geometry of the complex, for example, distinguishing between square planar and tetrahedral Ni(II) complexes or determining the spin state in Fe(II) complexes. uobaghdad.edu.iqacs.org
The stoichiometry of metal-pyrimidine adducts is frequently found to be 1:2 (metal:ligand), although other ratios are also observed. researchgate.netresearchgate.net The coordination number and geometry around the central metal ion are determined by the size and electronic configuration of the metal, as well as the steric and electronic properties of the ligand.
For first-row transition metals, several common geometries are observed:
Octahedral: Often seen with Co(II) and Ni(II), with the general formula [M(L)₂(X)₂] where L is a bidentate ligand or [M(L)₄X₂] where L is a monodentate ligand and X is an anion. Some pyrimidine derivatives have been shown to form octahedral complexes. uobaghdad.edu.iqresearchgate.net
Tetrahedral: Common for Zn(II) and some Co(II) complexes. For example, complexes with the formula [ZnBr₂(tmtp)₂] (where tmtp is a pyrimidine derivative) exhibit a distorted tetrahedral geometry. researchgate.net
Square Planar: Frequently observed for Cu(II) and Ni(II) complexes. researchgate.net
The table below summarizes representative data for transition metal complexes with substituted pyrimidine ligands, illustrating the typical stoichiometries and geometries.
| Metal Ion | Ligand | Stoichiometry (M:L) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] | 1:2 | Octahedral | uobaghdad.edu.iq |
| Ni(II) | [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] | 1:2 | Octahedral | uobaghdad.edu.iq |
| Cu(II) | [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] | 1:2 | Octahedral | uobaghdad.edu.iq |
| Zn(II) | [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] | 1:2 | Octahedral | uobaghdad.edu.iq |
| Fe(III) | Schiff base from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde | 1:2 | Distorted Octahedral | researchgate.net |
| Zn(II) | 5,6,7-trimethyl- tandfonline.comuobaghdad.edu.iqCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine | 1:2 | Distorted Tetrahedral | researchgate.net |
Influence of Methoxy (B1213986) and Methyl Substituents on Coordination Behavior
Substituents on the pyrimidine ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, significantly modify the ligand's electronic and steric properties, thereby influencing its coordination chemistry. scielo.org.coresearchgate.net
The electronic nature of a substituent alters the electron density on the pyrimidine ring and, consequently, the basicity of the donor nitrogen atoms.
Methyl Group (-CH₃): This alkyl group is electron-donating through a positive inductive effect (+I). It pushes electron density into the ring, which also increases the basicity of the nitrogen atoms and strengthens their ability to coordinate to metal centers. acs.org
The greater electron-donating ability of the methoxy group compared to the methyl group can lead to a greater electron density on the pyrimidine ring. rsc.org However, this can sometimes result in a weaker coordination field if the electrophilicity of the ligand is reduced too much. rsc.org
Beyond electronics, the size and position of substituents introduce steric hindrance that can dictate the final structure of the metal complex. nih.govacs.org
Methoxy Group (-OCH₃): The methoxy group at the C4 position is not directly adjacent to the coordinating N1 or N3 atoms. However, its presence can influence the conformation of the ligand and the crystal packing of the resulting complex. In some cases, the oxygen atom of the methoxy group can participate in weak, secondary interactions with metal ions, particularly in creating specific crystal lattice structures. rsc.org
Methyl Group (-CH₃): The methyl group at the C5 position is situated between the C4 and C6 positions. While not directly blocking the primary N1 and N3 coordination sites, its steric bulk can influence the approach of the metal ion and the orientation of other ligands in the coordination sphere. rsc.orgbohrium.com This steric presence can prevent certain geometries or favor others, and it can affect the inter- and intramolecular interactions within the crystal lattice. acs.orgmdpi.com
The interplay of these electronic and steric factors ultimately determines the stability, geometry, and reactivity of the resulting metal complexes.
| Substituent | Position on Pyrimidine Ring | Electronic Effect | Impact on Ligand | Potential Structural Consequence |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 4 | +M (donating), -I (withdrawing) | Increases electron density and basicity of N atoms | Can influence crystal packing; potential for secondary O-metal interactions rsc.org |
| Methyl (-CH₃) | 5 | +I (donating) | Increases electron density and basicity of N atoms | Moderate steric hindrance may influence ligand orientation and final geometry rsc.orgbohrium.com |
Advanced Characterization of Metal Complexes
The advanced characterization of metal complexes involving 4-methoxy-5-methylpyrimidine and its derivatives provides deep insights into their electronic structure, magnetic interactions, and potential for advanced applications. Techniques such as magnetic susceptibility measurements, electrical conductivity studies, and the investigation of spin-crossover phenomena are crucial in elucidating the intricate properties of these materials.
Magnetic Susceptibility Measurements
In complexes involving pyrimidine-based ligands, the magnetic properties are highly dependent on the metal ion, the coordination geometry, and the specific nature of the pyrimidine derivative. For instance, dinuclear manganese(II), cobalt(II), nickel(II), and copper(II) complexes bridged by 4,6-di(2-pyridyl)pyrimidine exhibit antiferromagnetic coupling between the metal centers. rsc.org The strength of this coupling, represented by the exchange parameter (2J/kB), varies with the metal ion. rsc.org Similarly, lanthanide(III) coordination polymers based on pyrimidine-4,6-dicarboxylate show negligible magnetic interactions between the isolated metal centers. bohrium.com
Magnetic moment values also offer crucial information. High-spin octahedral geometries are often observed for Mn(II) and Fe(II) complexes with pyrimidine Schiff bases, with magnetic moments in the range of 5.54-6.02 B.M. and 4.97-5.25 B.M., respectively. ictp.it For a series of V(III), Fe(III), and Ni(II) complexes with a Schiff base and 2-amino-4-methyl pyrimidine, the magnetic moments were 2.88 BM, 5.96 BM, and 2.92 BM, respectively, confirming octahedral geometries for all. bohrium.com
| Complex | Metal Ion | Magnetic Property | J Value (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
| L[Mn(hfac)₂]₂ (L = 4,6-di(2-pyridyl)pyrimidine) | Mn(II) | Antiferromagnetic | -0.40 (2J/kB in K) | rsc.org | |
| L[Co(hfac)₂]₂ (L = 4,6-di(2-pyridyl)pyrimidine) | Co(II) | Antiferromagnetic | -3.1 (2J/kB in K) | rsc.org | |
| L[Ni(hfac)₂]₂ (L = 4,6-di(2-pyridyl)pyrimidine) | Ni(II) | Antiferromagnetic | -9.1 (2J/kB in K) | rsc.org | |
| L[Cu(hfac)₂]₂ (L = 4,6-di(2-pyridyl)pyrimidine) | Cu(II) | Antiferromagnetic | -46 (2J/kB in K) | rsc.org | |
| [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)] | Cu(II) | Strong Antiferromagnetic | -770 | acs.orgnih.gov | |
| [Cu(mpym)(H₂O)(C₄O₄)]·2H₂O | Cu(II) | No exchange coupling | rsc.org | ||
| [Fe(III)L¹L²] | Fe(III) | Octahedral | 5.96 | bohrium.com | |
| [Ni(II)L¹L²] | Ni(II) | Octahedral | 2.92 | bohrium.com | |
| [V(III)L¹L²] | V(III) | Octahedral | 2.88 | bohrium.com |
L¹ = Schiff base 2-((E)-((4-(((E)-benzylidene)amino)phenyl)imino)methyl)-naphthalene-1-ol, L² = 2-amino-4-methyl pyrimidine mepirizole (mpym) = 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Electrical Conductivity Studies
Electrical conductivity studies on coordination polymers and complexes reveal their potential as electronic materials, classifying them as insulators, semiconductors, or conductors. For pyrimidine-based coordination complexes, the conductivity is largely influenced by the structure of the polymer, the nature of the metal-ligand bonds, and the presence of π-π stacking interactions that can facilitate charge transport.
Coordination polymers based on copper(I)-halides and sulfur-containing pyrimidine ligands have shown promising electrical properties. researchgate.netacs.orgnih.gov For example, the complexes [Cu₃I(pymS)₂]n and [Cu₃Br(pymS)₂]n (where pymSH = pyrimidine-2(1H)-thione) exhibit excellent electrical conductivity values at room temperature. acs.orgnih.govscispace.com In contrast, many pyrimidine-containing coordination polymers behave as insulators or semiconductors. researchgate.net For instance, iron(II) pyrimidine-2-thiolate was found to be an insulator. rsc.org
Complexes of various pyrimidine Schiff bases with metal(II) ions were reported to be non-electrolytes, with conductivity values in dimethylsulfoxide ranging from 4.72 to 16.09 Ohm⁻¹mol⁻¹cm². ictp.it Similarly, studies on complexes of 4-methoxy-2-(5-methoxy-3-methyl-pyrazol-1-yl)-6-methyl-pyrimidine with Co(II), Ni(II), and Cu(II) included conductivity measurements to characterize their electrolytic nature. tandfonline.com The wide range of observed conductivities underscores the versatility of pyrimidine ligands in creating materials with tunable electronic properties, although specific data for this compound complexes are not extensively documented.
| Complex Type | Finding | Conductivity Value | Reference |
| Copper(I)-halide and sulfur-pyrimidine polymers | Excellent room temperature conductivity | Not specified | acs.orgnih.gov |
| Iron(II) pyrimidine-2-thiolate | Insulator | Not specified | rsc.org |
| Metal(II) complexes of pyrimidine Schiff bases | Non-electrolytes | 4.72-16.09 Ohm⁻¹mol⁻¹cm² | ictp.it |
| General coordination polymers | Typically semiconductors | ~10⁻⁶ Scm⁻¹ | researchgate.net |
Spin-Crossover Phenomena in Pyrimidine-Based Coordination Complexes
Spin-crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. knu.ua Iron(II) complexes are the most studied in this regard. The ligand field strength is a critical factor, and pyrimidine-based ligands are effective in creating the necessary environment for SCO to occur.
The substitution on the pyrimidine ring plays a pivotal role in tuning the SCO properties. For instance, in a series of Fe–Ag Hofmann-type complexes, the ligand 4-methylpyrimidine (B18481) induced a one-step SCO. acs.org A related complex using 4-methoxypyrimidine, {Fe(4-methoxypyrimidine)₂[Ag(CN)₂]₂}, did not show SCO on its own but exhibited a three-step gradual transition when including guest molecules. rsc.org This demonstrates that the methoxy group, being more electron-donating than a methyl group, can weaken the ligand field, thus favoring the HS state. rsc.org
Research on iron(II) complexes with pyrimidine-substituted 1,2,4-triazole (B32235) ligands has also yielded significant findings. The complex [FeII(4pympt)₂(NCSe)₂]·2H₂O (where 4pympt is a pyrimidine-containing triazole) undergoes an abrupt spin crossover with a transition temperature (T₁/₂) of 110 K. otago.ac.nz The solvent polarity has also been shown to predictably tune the T₁/₂ in isomeric iron(II) pyrimidine triazole complexes, with transition temperatures ranging from 216 K to 396 K depending on the solvent and the isomer. bohrium.com
The nature of the counter-anion and bridging groups also influences SCO behavior. Dinuclear iron(II) complexes bridged by 2,2'-bipyrimidine (B1330215) can exhibit one-step or two-step spin transitions. acs.org For example, [Fe(bpym)(NCSe)₂]₂(bpym) shows a very abrupt, single-step transition at approximately 120 K with a narrow hysteresis loop, while a related complex displays a two-step transition. acs.org These findings underscore the cooperative effects within the crystal lattice that are crucial for the manifestation and characteristics of the spin transition.
| Complex | Key Feature | Spin Transition Type | T₁/₂ (K) | Reference |
| {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂} | Methyl-substituted pyrimidine | One-step | Not specified | acs.org |
| {Fe(4-methoxypyrimidine)₂[Ag(CN)₂]₂}·Guest | Methoxy-substituted pyrimidine with guest | Three-step, gradual | 70-250 K range | rsc.org |
| [FeII(4pympt)₂(NCSe)₂]·2H₂O | Pyrimidine-substituted triazole ligand | Abrupt | 110 | otago.ac.nz |
| [FeII(Lpyrimidine)₂(NCBH₃)₂] in solution | Isomeric pyrimidine-triazole ligands | Solvent-dependent | 216-396 | bohrium.com |
| [Fe(bpym)(NCSe)₂]₂(bpym) | Bipyrimidine-bridged dinuclear complex | One-step, abrupt, hysteretic | ~120 | acs.org |
Applications in Synthetic Organic Chemistry
Utilization as a Versatile Heterocyclic Building Block
4-Methoxy-5-methylpyrimidine serves as a valuable and versatile building block for the construction of more complex molecular architectures. Its utility stems from the electronic properties conferred by the methoxy (B1213986) and methyl groups on the pyrimidine (B1678525) ring. The structure features a methoxy group at the 4-position and a methyl group at the 5-position, a unique arrangement that enhances its reactivity compared to other pyrimidine derivatives. This strategic functionalization allows it to be a key intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.
The reactivity of the pyrimidine core allows it to participate in various chemical transformations, making it an adaptable starting material for creating diverse molecular libraries. These reactions typically involve modifications at different positions on the pyrimidine ring.
Table 1: Key Chemical Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | The compound can be oxidized with strong oxidizing agents, leading to the formation of the corresponding pyrimidine oxides. |
| Reduction | Catalytic hydrogenation or other reduction methods can be employed to produce various reduced forms of the pyrimidine ring. |
| Nucleophilic Substitution | The methoxy group at the C4 position can be displaced by various nucleophiles, allowing for the introduction of different functional groups. |
| N-Alkylation | The ring nitrogen atoms can be alkylated, a key step in building more complex heterocyclic systems, such as in the synthesis of benzimidazole (B57391) analogues. nih.govresearchgate.net |
The inherent biological relevance of the pyrimidine structure means that molecules built from this block often interact with biological macromolecules like enzymes and DNA. This makes this compound and its derivatives attractive scaffolds in medicinal chemistry for developing novel therapeutic agents.
Intermediacy in the Synthesis of Complex Organic Molecules
The role of this compound as a crucial intermediate is well-documented in the synthesis of complex, biologically active molecules. A prominent example is its use in the creation of potent antitubercular agents. Specifically, a chlorinated derivative, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, serves as a pivotal building block for synthesizing analogues of the clinical drug candidate TBA-7371. nih.gov
In a key synthetic step, this pyrimidine intermediate is coupled with a benzimidazole core through an N-alkylation reaction. nih.govresearchgate.net This process constructs the core structure of N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a compound studied for its antimycobacterial properties. nih.govresearchgate.net The pyrimidine moiety is essential to the final molecule's structure and, presumably, its biological activity. The synthesis confirms the value of the this compound framework in assembling complex, multi-ring systems designed to interact with specific biological targets. nih.gov During this synthesis, a side-product, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, is also formed, further illustrating the reactivity of the pyrimidine intermediate. nih.govresearchgate.net
The development of new antitubercular drugs is critical due to rising drug resistance, and pyrimidine derivatives are actively being investigated as potential solutions. jmbfs.orgijrpc.comnih.gov The successful incorporation of the this compound unit into these advanced molecules highlights its importance as a reliable and essential intermediate in contemporary drug discovery programs. researchgate.net
Precursor for Nucleoside and Nucleotide Analogues Synthesis
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal precursors for the synthesis of nucleoside and nucleotide analogues. These modified nucleosides are a cornerstone of antiviral and anticancer therapies. jmbfs.org this compound, due to its core structure, is a suitable starting point for creating such analogues.
Research has demonstrated the direct use of this pyrimidine framework in the synthesis of acyclic nucleoside phosphonates. researchgate.net In one study, a novel method was developed to transform hydroxypropyl-substituted pyrimidines into their fluoro-propyl counterparts. The synthesis involved the key intermediate 1-{2-[(diisopropoxyphosphoryl)methoxy]-3-hydroxypropyl}-4-methoxy-5-methylpyrimidin-2(1H)-one, which was derived from a this compound precursor. researchgate.net
The resulting fluorine-containing pyrimidine acyclic nucleoside phosphonates, such as (S)- and (R)-1-[3-fluoro-2-(phosphonomethoxy)propyl]thymine (FPMPT), were investigated as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in nucleoside metabolism. researchgate.net This work provides a clear example of how the this compound scaffold can be elaborated through multi-step synthesis to generate complex and biologically active nucleotide analogues, showcasing its value as a precursor in this specialized area of medicinal chemistry. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-5-methylpyrimidine in academic research?
A common approach involves halogenation followed by nucleophilic substitution. For example, starting with a dichloropyrimidine intermediate, methoxy and methyl groups can be introduced via substitution reactions. Sodium methoxide or methylamine under reflux conditions are typical reagents. Purification often employs recrystallization or column chromatography .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : and NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm, methyl groups at ~2.5 ppm).
- X-ray crystallography : Resolves molecular planarity and bond angles, as demonstrated for analogous compounds (e.g., 4,6-Dichloro-5-methoxypyrimidine) .
- Mass spectrometry : Confirms molecular weight (CHNO, MW 124.14) .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, safety glasses), work in a fume hood, and avoid inhalation. For related pyrimidines, engineering controls like closed systems are recommended. Emergency showers/eye baths should be accessible .
Q. How can researchers purify this compound effectively after synthesis?
Recrystallization using acetonitrile or ethanol is effective, as seen in purification of 4,6-Dichloro-5-methoxypyrimidine . Column chromatography with silica gel and ethyl acetate/hexane mixtures may separate byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Q. What are the key challenges in analyzing regioselectivity during substitution reactions of this compound derivatives?
Competing reactions at positions 4, 5, and 6 on the pyrimidine ring require monitoring via LC-MS or -NMR kinetics. Computational modeling (DFT) predicts electron density distribution, guiding functionalization .
Q. How does the electronic structure of this compound influence its reactivity?
The methoxy group’s electron-donating effect activates the ring for electrophilic substitution at the para position. Methyl groups sterically hinder adjacent sites, directing reactions to specific positions. X-ray data for related compounds (e.g., planar pyrimidine rings) support this .
Q. What computational methods predict the stability of this compound under varying conditions?
Density Functional Theory (DFT) calculates bond dissociation energies and electrostatic potential maps. Molecular dynamics simulations assess solvent interactions. These align with crystallographic data (e.g., Cl–N contacts stabilizing 3D frameworks) .
Q. What biological activities are reported for this compound derivatives?
Pyrimidine derivatives exhibit antimicrobial and anticancer potential. While direct studies on this compound are limited, structural analogs like 5-Fluoro-4-methoxypyrimidines show activity against kinase targets .
Q. How can contradictions in solubility data for this compound be resolved?
Conduct systematic solubility studies using HPLC or gravimetric analysis across solvents (e.g., DMSO, ethanol). Compare with structurally similar compounds (e.g., 4-Methoxypyrimidine, solubility ~10 mg/mL in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
